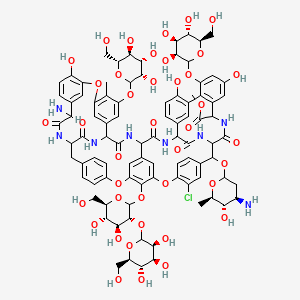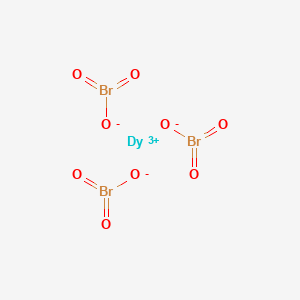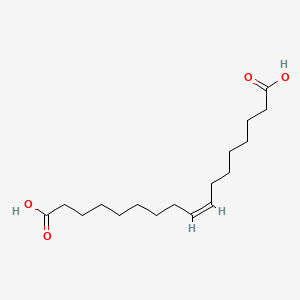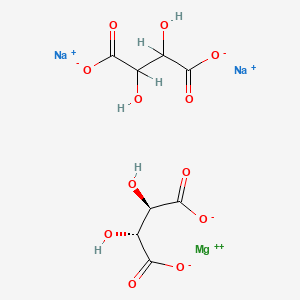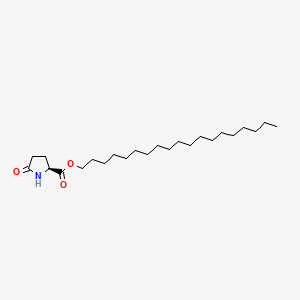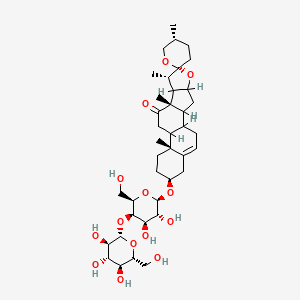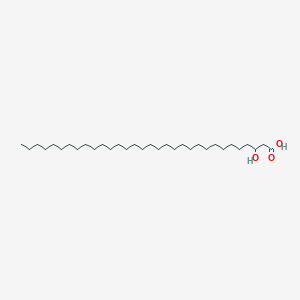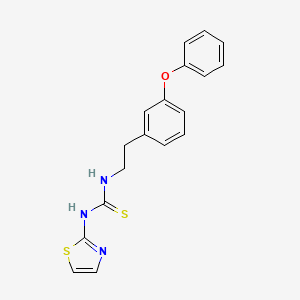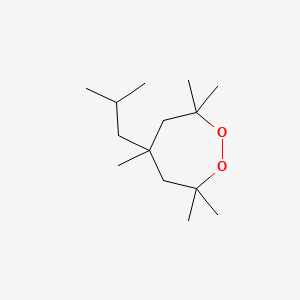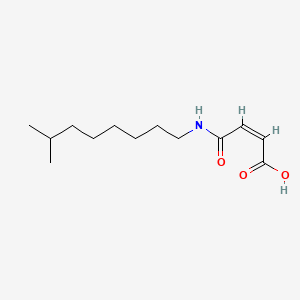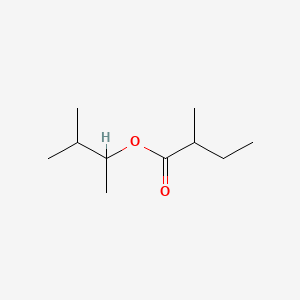
Dilithium dihydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dilithium dihydrogen diphosphate can be synthesized through the reaction of lithium carbonate with phosphoric acid. The process involves the following steps :
Raw Material Preparation: Lithium carbonate is added to an aqueous solution of phosphoric acid and stirred for 15-45 minutes.
pH Adjustment: A lithium hydroxide solution is added to adjust the pH to 8-9.
Solid-Liquid Separation: The mixture is subjected to solid-liquid separation at 85-95°C to obtain wet lithium phosphate.
Dissolution and Filtration: The wet lithium phosphate is dissolved in phosphoric acid, and the pH is adjusted to 2-3. The filtrate containing lithium dihydrogen phosphate is collected.
Crystallization and Drying: The filtrate is evaporated, concentrated, cooled, and crystallized to obtain lithium dihydrogen phosphate, which is then dried to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency, high purity, and low cost .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium dihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cations for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium phosphate, while reduction may produce lithium hypophosphite .
Applications De Recherche Scientifique
Dilithium dihydrogen diphosphate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dilithium dihydrogen diphosphate involves its interaction with molecular targets and pathways. It acts by donating or accepting phosphate groups, thereby influencing various biochemical processes . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in phosphate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium phosphate: An inorganic compound with similar phosphate groups but different cations.
Dihydrogen phosphate: A related compound with a different cation composition.
Propriétés
Numéro CAS |
33943-47-4 |
|---|---|
Formule moléculaire |
H2Li2O7P2 |
Poids moléculaire |
189.9 g/mol |
Nom IUPAC |
dilithium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/2Li.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
Clé InChI |
RZARGQWJQQVARM-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].OP(=O)([O-])OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


